CSF1R Biochemical Potency: ARRY-382 Demonstrates Intermediate IC50 Relative to Key CSF1R Inhibitors
ARRY-382 inhibits CSF1R autophosphorylation with an IC50 of 9 nM [1]. This potency is 2.2-fold higher than pexidartinib (IC50 20 nM) [2], 3.3-fold lower than GW2580 (IC50 30 nM) , and 9-fold lower than BLZ945 (IC50 1 nM) [3]. ARRY-382 occupies a middle ground in the potency spectrum—more potent than the dual inhibitors pexidartinib and GW2580, yet less potent than the ultra-selective BLZ945. This intermediate biochemical potency may translate to a balanced pharmacodynamic profile suitable for combination immunotherapy regimens, where excessive macrophage depletion could be detrimental.
| Evidence Dimension | CSF1R autophosphorylation inhibition IC50 |
|---|---|
| Target Compound Data | 9 nM |
| Comparator Or Baseline | Pexidartinib (PLX3397): 20 nM; GW2580: 30 nM; BLZ945 (Sotuletinib): 1 nM; JNJ-40346527 (Edicotinib): 3.2 nM |
| Quantified Difference | 2.2-fold more potent than pexidartinib; 3.3-fold more potent than GW2580; 9-fold less potent than BLZ945; 2.8-fold less potent than JNJ-40346527 |
| Conditions | Biochemical kinase inhibition assay; CSF1R autophosphorylation |
Why This Matters
Researchers requiring CSF1R inhibition without complete TAM ablation may prefer ARRY-382 over ultra-potent inhibitors like BLZ945 to preserve a basal level of macrophage function for immune surveillance.
- [1] Edwards V DK, Sweeney DT, et al. Targeting of colony-stimulating factor 1 receptor (CSF1R) in the CLL microenvironment yields antineoplastic activity in primary patient samples. Oncotarget. 2018;9(37):24718-24730. View Source
- [2] MedChemExpress. Pexidartinib (PLX-3397) Product Datasheet. View Source
- [3] BioCompare. Sotuletinib (BLZ945) hydrochloride Product Description. View Source
